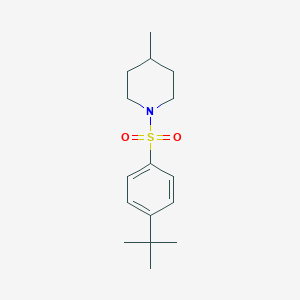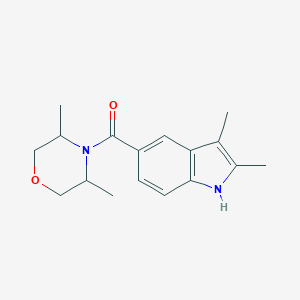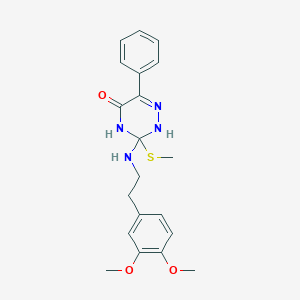![molecular formula C15H9N3O B241683 Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
Quinazolino[4,3-b]quinazolin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolino[4,3-b]quinazolin-8-one, also known as QQQ-8, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of quinazoline, which is a class of organic compounds that possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties. QQQ-8 has been found to exhibit similar biological activities, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of Quinazolino[4,3-b]quinazolin-8-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell growth and division. By inhibiting these enzymes, this compound is able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to exhibit antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the main advantages of using Quinazolino[4,3-b]quinazolin-8-one in laboratory experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on Quinazolino[4,3-b]quinazolin-8-one. One area of interest is in the development of new drugs that are based on the structure of this compound. By modifying the structure of this compound, it may be possible to create new compounds that exhibit even greater antitumor activity or have improved pharmacokinetic properties. Another area of research is in the development of new methods for synthesizing this compound that are more efficient or environmentally friendly. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of Quinazolino[4,3-b]quinazolin-8-one involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 2-aminobenzamide with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of an intermediate compound, which is then cyclized to produce this compound.
科学研究应用
Quinazolino[4,3-b]quinazolin-8-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
属性
分子式 |
C15H9N3O |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
quinazolino[4,3-b]quinazolin-8-one |
InChI |
InChI=1S/C15H9N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-9H |
InChI 键 |
MBXQOZNRJDGWHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)






![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)



